molecular formula C14H18O B13795127 (E)-8-Phenyl-4-octen-3-one

(E)-8-Phenyl-4-octen-3-one

Cat. No.: B13795127
M. Wt: 202.29 g/mol
InChI Key: ITJSCYNPAGKTFX-XYOKQWHBSA-N
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Description

(E)-8-Phenyl-4-octen-3-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=O and C=C bonds at positions 3 and 4, respectively) and a phenyl substituent at position 8 of an eight-carbon chain. Its molecular formula is C₁₄H₁₆O, and its E-configuration ensures a planar geometry, which enhances conjugation and influences reactivity.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(E)-8-phenyloct-4-en-3-one

InChI

InChI=1S/C14H18O/c1-2-14(15)12-8-4-7-11-13-9-5-3-6-10-13/h3,5-6,8-10,12H,2,4,7,11H2,1H3/b12-8+

InChI Key

ITJSCYNPAGKTFX-XYOKQWHBSA-N

Isomeric SMILES

CCC(=O)/C=C/CCCC1=CC=CC=C1

Canonical SMILES

CCC(=O)C=CCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-8-Phenyl-4-octen-3-one typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of phenylmagnesium bromide with an appropriate octenal derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of (E)-8-Phenyl-4-octen-3-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-8-Phenyl-4-octen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of phenylacetic acid or benzaldehyde.

    Reduction: Formation of phenyl octanol or phenyl octane.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(E)-8-Phenyl-4-octen-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-8-Phenyl-4-octen-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-8-Phenyl-4-octen-3-one, a comparative analysis with structurally analogous compounds is provided below. The focus is on molecular features, functional groups, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Features Applications/Inferred Bioactivity
(E)-8-Phenyl-4-octen-3-one C₁₄H₁₆O α,β-unsaturated ketone, phenyl Conjugated enone system; planar E-configuration enhances electronic delocalization Potential use in fragrance, synthetic intermediates, or antimicrobial agents (inferred from enone reactivity)
Ethyl 3-oxo-4-phenylbutanoate C₁₃H₁₄O₃ Ketone, ester, phenyl Isolated ketone with ester group; moderate synthetic utility Intermediate in drug synthesis
1-Phenylhexan-4-one C₁₃H₁₈O Ketone, phenyl Non-conjugated ketone; simpler structure Limited bioactivity; used in organic synthesis
Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate C₂₁H₃₁NO₄ Ketone, ester, morpholine Morpholine substituent enhances solubility and pharmacological potential Drug discovery (e.g., enzyme modulation)
1-Phenyl-1-penten-4-yn-3-ol C₁₁H₁₀O Alkyne, hydroxyl, phenyl Alkyne and hydroxyl groups increase reactivity Candidate for click chemistry or catalysis

Key Findings from Comparative Analysis:

Enone Reactivity: Unlike non-conjugated ketones (e.g., 1-Phenylhexan-4-one), the α,β-unsaturated system in (E)-8-Phenyl-4-octen-3-one enables Michael addition and Diels-Alder reactions, making it more versatile in synthesis .

Lack of Heterocyclic Modifications: Unlike Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate, the absence of a morpholine group in (E)-8-Phenyl-4-octen-3-one may reduce its pharmacological specificity, though its simpler structure offers broader synthetic utility .

Spatial Configuration : The E-configuration distinguishes it from Z-isomers, which could exhibit steric hindrance or reduced conjugation efficiency.

Research Implications and Gaps

  • Bioactivity Screening: The conjugated enone system is associated with antimicrobial and anti-inflammatory properties in related compounds, warranting targeted assays .
  • Synthetic Optimization : Comparative data highlight opportunities to modify the carbon chain length or introduce heteroatoms (e.g., nitrogen or sulfur) to enhance functionality.

Further research is needed to validate these inferences and establish quantitative structure-activity relationships (QSAR).

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